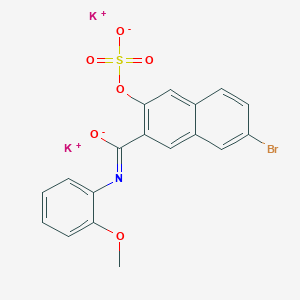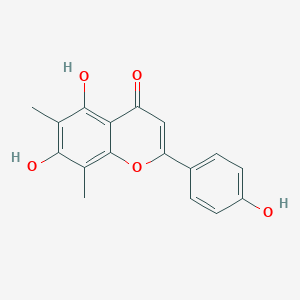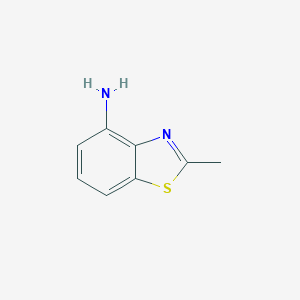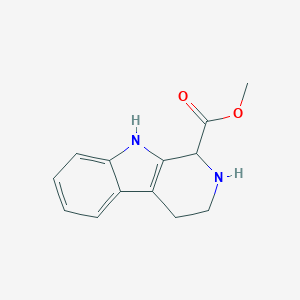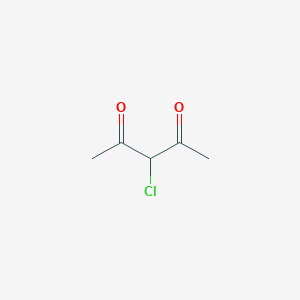
3-クロロペンタン-2,4-ジオン
概要
説明
3-Chloropentane-2,4-dione, also known as 2,4-dichloropentanone, is an organic compound that belongs to the class of ketones. It is an important intermediate in the synthesis of many pharmaceuticals, agrochemicals, and other organic compounds. It is a volatile liquid with an intense, unpleasant odor, and is highly flammable.
科学的研究の応用
3-クロロペンタン-2,4-ジオン: 科学研究アプリケーションの包括的な分析:
酸化還元活性リガンドの合成
3-クロロペンタン-2,4-ジオンは、新規酸化還元活性リガンドの前駆体として役立つテトラチアフルベニル-アセチルアセトネート (TTFSacacH) の合成に使用されてきました。 これらのリガンドは、エレクトロニクスや触媒における潜在的な用途を持つ新素材の開発において極めて重要です .
フロクロモンピリミジン誘導体
医薬品化学において、3-クロロペンタン-2,4-ジオンは、フロクロモンピリミジン誘導体の合成に関与しています。 これらの化合物は、その潜在的な薬理学的特性について研究されています .
バイオプロセシングと細胞培養
この化合物は、バイオプロセシング、細胞培養、およびトランスフェクションプロセスに用途があります。 遺伝子治療やその他の先進的な治療技術で役割を果たす可能性があります .
作用機序
Target of Action
The primary target of 3-Chloropentane-2,4-dione is the cholinesterase enzymes , specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter that transmits signals in the nervous system.
Mode of Action
3-Chloropentane-2,4-dione interacts with its targets by inhibiting the action of cholinesterase enzymes . This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of acetylcholine in the nervous system. The compound exhibits potent inhibitory values against AChE .
Biochemical Pathways
The inhibition of cholinesterase enzymes affects the cholinergic pathway in the nervous system . This pathway involves the transmission of signals using acetylcholine as a neurotransmitter. By inhibiting the breakdown of acetylcholine, 3-Chloropentane-2,4-dione increases the signal transmission in this pathway .
Pharmacokinetics
Its molecular weight of134.56 suggests that it may have good bioavailability due to its relatively small size
Result of Action
The inhibition of cholinesterase enzymes by 3-Chloropentane-2,4-dione leads to an increase in the concentration of acetylcholine in the nervous system . This can enhance signal transmission in the cholinergic pathway, potentially affecting various physiological processes controlled by this pathway .
Action Environment
The action, efficacy, and stability of 3-Chloropentane-2,4-dione can be influenced by various environmental factors. For instance, its storage temperature is recommended to be 2-8°C , suggesting that temperature can affect its stability Other factors such as pH and the presence of other substances may also influence its action and efficacy
Safety and Hazards
特性
IUPAC Name |
3-chloropentane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClO2/c1-3(7)5(6)4(2)8/h5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLRGXXKFHVJQOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9061887 | |
| Record name | 2,4-Pentanedione, 3-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9061887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear brown-yellow liquid; [Sigma-Aldrich MSDS] | |
| Record name | 3-Chloro-2,4-pentanedione | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19774 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1694-29-7 | |
| Record name | 3-Chloro-2,4-pentanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1694-29-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloropentane-2,4-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001694297 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Pentanedione, 3-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4-Pentanedione, 3-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9061887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloropentane-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.366 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Chloropentane-2,4-dione | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XKV5PX3SLJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
- A: It's a key component in creating functionalized furans. Under mild conditions, K2CO3 promotes its tandem reaction with allenic ketones, producing 3-methylene-2,3-dihydrofurans. Alternatively, using K2CO3 and triphenylphosphine as reagents leads to 1,2,4-trisubstituted furans in good yields. []
A: 3-Chloropentane-2,4-dione readily reacts with thioureas in a Hantzsch thiazole synthesis to yield 2-arylimino-1,3-thiazole derivatives. [] These derivatives have shown potential as anticancer and antimicrobial agents. [] Additionally, when combined with potassium thiocyanate and anilines in a one-pot, four-component reaction facilitated by N-methylimidazole, it produces 2-aroylimino-3-aryl-4-methyl-5-acetyl-1,3-thiazolines in good to excellent yields. []
A: Yes, it plays a crucial role in synthesizing various heterocycles. For example, reacting it with 6-methyl-2-thiouracil or 6-phenyl-2-thiouracil generates S-substituted thiopyrimidines. [] It also reacts with alkyldithiocarbamates to form 3-alkyl-4-methyl-2-thioxo-5-yl-ethanone. []
A: 3-Chloropentane-2,4-dione can undergo a Wurtz-like self-condensation reaction in the presence of a zinc-iodine (Zn-I2) catalyst to produce 3,4-diacetylhexane-2,5-dione, a 1,4-diketone. []
A: 3-Chloropentane-2,4-dione participates in potassium carbonate (K2CO3)-catalyzed domino reactions, including Michael, Mannich, and aldol alkylations. These reactions, when combined with salicylic aldehyde derivatives, offer a route to synthesize functionalized 2,3-dihydrobenzofurans, some of which are clofibrate analogues. []
- A: Research shows that several visnagen and khellin furochromone pyrimidine derivatives, synthesized using 3-Chloropentane-2,4-dione as a starting material, demonstrate promising analgesic and anti-inflammatory properties. []
A: Yes, several derivatives demonstrate noteworthy activities. For instance, certain 2-arylimino-4-methyl-2,3-dihydro-1,3-thiazoles synthesized from 3-Chloropentane-2,4-dione exhibit significant cardioprotective effects in in vitro studies using isolated rat thoracic aorta rings. [] Furthermore, specific N-(5-acetyl-4-methyl-3-(substituted phenyl)-thiazol-2-ylidene)-4-methyl (substituted) benzamides derived from this compound have displayed promising antiviral activity against HIV-1 and HIV-2 replication in MT-4 cells. []
- A: Yes, kinetic and mechanistic investigations, including stopped-flow and UV spectrophotometry techniques combined with quantum mechanical calculations, have been performed on its reaction with triphenylphosphine and dimethyl acetylendicarboxylate. These studies reveal a favored pathway leading to a five-membered ring structure, confirming the reaction mechanism. []
- A: Yes, molecular docking studies have been employed to investigate the binding interactions of potent thiazole-based cholinesterase inhibitors, synthesized from 3-Chloropentane-2,4-dione, with both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). [] These studies shed light on the potential inhibitory mechanisms of these compounds.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






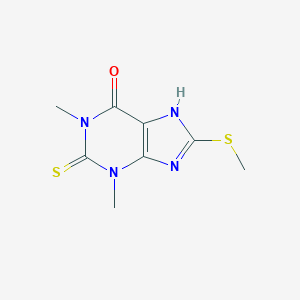

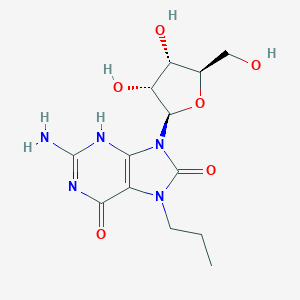
![2-(3-Methoxyphenyl)-2h-thieno-[3,2-e]-1,2-thiazine-6-sulfinamide-1,1-dioxide](/img/structure/B157488.png)
